Home > Products > Screening Compounds P57125 > Buthalital sodium
Buthalital sodium - 510-90-7

Buthalital sodium

Catalog Number: EVT-262180
CAS Number: 510-90-7
Molecular Formula: C11H15N2NaO2S
Molecular Weight: 262.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Buthalital sodium is a short-acting anesthetic derived from barbiturates.
Classification

Buthalital sodium belongs to the class of compounds known as barbiturates, which are central nervous system depressants. It is categorized under sedative-hypnotics and has been studied for its anesthetic properties.

Synthesis Analysis

The synthesis of buthalital sodium involves several chemical reactions typical of barbiturate derivatives. The compound is synthesized from barbituric acid through a series of steps that typically include:

  1. Formation of the Barbiturate Backbone: Barbituric acid is reacted with appropriate alkylating agents to form various substituted barbiturates.
  2. Sodium Salt Formation: The final step involves neutralizing the acidic hydrogen in the barbiturate structure with sodium hydroxide or sodium carbonate to form the sodium salt.

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical in optimizing yield and purity. For instance, controlling the pH during synthesis can significantly affect the solubility and stability of the resulting compound .

Molecular Structure Analysis

The molecular formula of buthalital sodium is C11H15N2NaO2SC_{11}H_{15}N_{2}NaO_{2}S, with a molar mass of approximately 262.30 g/mol. The structure consists of a barbiturate core modified with a sodium ion and a sulfonyl group, which contributes to its pharmacological properties.

Structural Features

  • Core Structure: The core structure is derived from barbituric acid, characterized by a pyrimidine ring fused with two carbonyl groups.
  • Functional Groups: The presence of a sulfonyl group enhances its solubility in water and may influence its interaction with biological targets.
  • 3D Conformation: The conformation can be analyzed using X-ray crystallography or computational modeling to understand its spatial orientation and interactions .
Chemical Reactions Analysis

Buthalital sodium participates in various chemical reactions typical for barbiturates:

  1. Hydrolysis: In aqueous solutions, buthalital sodium can undergo hydrolysis, leading to the formation of barbituric acid and other by-products.
  2. Decomposition: Under certain conditions (e.g., high temperatures or acidic environments), it can decompose into simpler compounds.
  3. Reactivity with Nucleophiles: The carbonyl groups in the molecule can react with nucleophiles, which may lead to modifications that alter its pharmacological activity.

Understanding these reactions is crucial for predicting its behavior in biological systems and during formulation .

Mechanism of Action

Buthalital sodium exerts its effects primarily through modulation of the gamma-aminobutyric acid receptor (GABA receptor), enhancing inhibitory neurotransmission in the central nervous system. This action leads to increased sedation and anxiolytic effects.

Key Mechanisms

  • GABA Receptor Interaction: By binding to GABA receptors, buthalital sodium increases chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.
  • Anesthetic Properties: Its rapid onset and short duration of action are attributed to its quick distribution and elimination from the body, making it suitable for short procedures .
Physical and Chemical Properties Analysis

Buthalital sodium exhibits several notable physical and chemical properties:

These properties play a crucial role in determining its formulation for therapeutic use .

Applications
  • Research Settings: Investigating GABAergic mechanisms or developing new anesthetics with similar structures but improved pharmacokinetics.
  • Pharmaceutical Development: Exploring modifications that could enhance efficacy or reduce side effects associated with traditional barbiturates.
Historical Development and Discontinuation of Buthalital Sodium

Emergence in Mid-20th Century Anaesthetic Research

Buthalital sodium (INN: Bayinal, Baytinal; chemical name: sodium 5-allyl-5-isobutyl-6-oxo-2-thioxo-1,2,5,6-tetrahydro-4-pyrimidinolate) emerged during the 1930s–1950s as part of intensive efforts to develop ultra-short-acting intravenous anaesthetics. As a thiobarbiturate derivative, it represented a strategic molecular modification where the oxygen atom at the C2 position of the barbiturate core was replaced with sulfur—a hallmark of thiobarbiturates like thiopental and thiamylal [3] [4]. This structural alteration aimed to enhance lipid solubility, thereby accelerating central nervous system penetration and anaesthetic onset. Buthalital was developed alongside other thiobarbiturates under research designations like Bayinal and Transithal, positioning it within a competitive landscape of rapid-onset anaesthetics [1]. Its molecular structure (C₁₁H₁₅N₂NaO₂S; molar mass 262.30 g·mol⁻¹) featured both allyl and isobutyl substituents at the C5 position—a configuration theorized to optimize the balance between potency and metabolic susceptibility [1] [4].

Table 1: Key Thiobarbiturates Developed in the Mid-20th Century

CompoundBrand NamesC5 SubstituentsDevelopment Status
Buthalital sodiumBayinal, TransithalAllyl, IsobutylDiscontinued (never marketed)
ThiopentalPentothalEthyl, 1-MethylbutylMarketed (now discontinued in US)
MethohexitalBrevital1-Methyl-2-pentynylMarketed
ThiamylalSuritalAllyl, 1-MethylbutylDiscontinued

Pharmacokinetic Challenges: Ultra-Rapid Elimination Dynamics

Buthalital's clinical development was halted primarily due to its aberrant flip-flop pharmacokinetics—a phenomenon where the absorption rate constant (ka) becomes slower than the elimination rate constant (kel). In conventional pharmacokinetics, elimination is rate-limiting; however, for extravascularly administered drugs like Buthalital, prolonged absorption can mask true elimination kinetics [2]. This created an illusion of ultra-rapid elimination that complicated parameter interpretation:

  • Mathematical Behavior: Flip-flop kinetics arises from structural non-identifiability in compartmental models. For Buthalital, fitting concentration-time data yielded two valid solutions: one where ka > kel (normal) and another where kel > ka (flip-flop). Without intravenous reference data, the true elimination rate was indeterminable [2].
  • Consequences for Development: The terminal slope of Buthalital's plasma concentration curve reflected absorption—not elimination—making traditional half-life calculations (t1/2 = 0.693/kel) inapplicable. This led to overestimation of AUC (area under the curve) and bioavailability (F) due to incorrect extrapolation methods [2]. Crucially, Buthalital's rapid redistribution from the CNS combined with slow absorption from administration sites resulted in unexpectedly short clinical effects, undermining its utility as a practical anaesthetic [1] [3].

Table 2: Pharmacokinetic Challenges in Thiobarbiturate Development

ParameterTraditional PK InterpretationFlip-Flop Effect on ButhalitalImpact
Terminal slope (λz)Reflects kelActually reflects kaOverestimation of elimination rate
Half-life (t1/2)t1/2 = 0.693/kelArtificially shortened due to λz = kaUnderestimation of duration
Volume of DistributionVd = Dose/(kel × AUC)Overestimated due to kel/ka swapIncorrect dosing predictions
Bioavailability (F)F = AUCpo/AUCiv × Doseiv/DosepoOverestimated without IV referenceFalse efficacy projections

Comparative Analysis of Discontinued Thiobarbiturates

Buthalital's discontinuation reflects broader challenges in thiobarbiturate development, driven by three intersecting factors:

  • Chemical Instability: Thiobarbiturates exhibit weaker hydrogen-bonding capabilities than oxybarbiturates due to reduced H-bond basicity of C=S groups. NMR studies reveal 4-fold lower dimerization constants for thiobarbiturates (Kass ≈ 0.94 M⁻¹) versus barbiturates (Kass ≈ 4.26 M⁻¹) in chloroform [4]. This molecular behavior correlates with formulation instability and unpredictable in vivo release.
  • Metabolic and Redistribution Challenges: Unlike long-acting barbiturates (e.g., phenobarbital), ultra-short-acting thiobarbiturates rely on redistribution—not metabolism—for termination of action. Buthalital's combination of high lipophilicity (from C5 allyl/isobutyl groups) and slow absorption created a "redistribution trap" where drug accumulated in peripheral tissues before complete absorption, causing abrupt loss of anaesthetic effect [1] [3].
  • Competitive Landscape: By the 1960s, newer agents like methohexital (with methylated N1 position) demonstrated more reliable kinetics. Methohexital avoided flip-flop effects due to its balanced ka/kel ratio, while Buthalital joined thiamylal and thiopental as discontinued thiobarbiturates—all withdrawn due to kinetic unpredictability or production cessation [3] [5].

Structurally, Buthalital's discontinuation highlights the delicate equilibrium required in thiobarbiturate design: sufficient lipophilicity for rapid onset, but controlled solubility to prevent flip-flop kinetics. Its C2 thiocarbonyl group, while accelerating brain uptake, simultaneously impaired reliable absorption—an irreconcilable paradox that cemented its status as a pharmacological footnote [1] [4].

Table 3: Discontinued Thiobarbiturates and Key Characteristics

CompoundMolecular FormulaC5 SubstituentsPrimary Discontinuation Reason
Buthalital sodiumC₁₁H₁₅N₂NaO₂SAllyl, IsobutylFlip-flop pharmacokinetics
ThiopentalC₁₁H₁₈N₂NaO₂SEthyl, 1-MethylbutylProduction cessation (lethal injection concerns)
ThiamylalC₁₂H₁₈N₂NaO₂SAllyl, 1-MethylbutylUnpredictable hepatic clearance
SecobarbitalC₁₂H₁₈N₂NaO₃Allyl, 1-MethylbutylWithdrawn (2011) due to abuse potential

Properties

CAS Number

510-90-7

Product Name

Buthalital sodium

IUPAC Name

sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate

Molecular Formula

C11H15N2NaO2S

Molecular Weight

262.31 g/mol

InChI

InChI=1S/C11H16N2O2S.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1

InChI Key

APSWQQYXFMUODF-UHFFFAOYSA-M

SMILES

CC(C)CC1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+]

Solubility

Soluble in DMSO

Synonyms

Buthalital sodium; baytinal

Canonical SMILES

CC(C)CC1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.